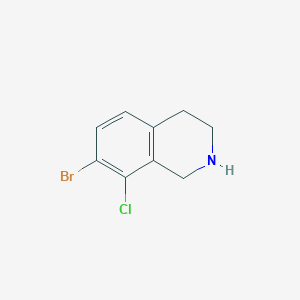
N-(2-METHYLPHENYL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-METHYLPHENYL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F6125-3797 is the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
F6125-3797 is a potent and selective inhibitor of the interaction between the scaffolding protein Menin and the methyltransferase KMT2A . By inhibiting this interaction, F6125-3797 disrupts the function of these proteins, which are essential for the survival of leukemic cells with KMT2A and NPM1 alterations .
Biochemical Pathways
The inhibition of the Menin-KMT2A interaction affects the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations .
Pharmacokinetics
The ADME properties of F6125-3797 are currently under investigation . Preliminary data from a first-in-human Phase 1 study suggest that F6125-3797 has an acceptable safety profile .
Result of Action
The molecular and cellular effects of F6125-3797’s action include the disruption of the Menin-KMT2A interaction and the subsequent death of leukemic cells with KMT2A and NPM1 alterations . These effects have been observed in preclinical studies using KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of F6125-3797 is currently unknown and likely the subject of ongoing research . It is known that the compound is administered orally on a 28-day cycle .
Properties
IUPAC Name |
N-(2-methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-4-2-3-5-13(11)19-15(21)12-9-20(10-12)16(22)14-8-17-6-7-18-14/h2-8,12H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQZLIHFLGRHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B2920938.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)
![1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2920947.png)

![methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B2920951.png)

![4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2920953.png)


![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2920958.png)

![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2920960.png)

